molecular formula C18H16ClN5O2S B2522121 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 886965-84-0

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No. B2522121
CAS RN: 886965-84-0
M. Wt: 401.87
InChI Key: BPHGUXJELMTBMZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a benzyl group, a triazine ring, a sulfanyl group, and a chlorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves reactions common in organic chemistry such as nucleophilic substitution, condensation, and possibly cyclization. The presence of a triazine ring suggests a possible route via condensation of amines and cyanic derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazine ring, a six-membered ring with three nitrogen atoms, is a notable feature. The compound also contains a benzyl group attached to the triazine ring, and a sulfanyl group linking the triazine and chlorophenyl groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the benzyl group in electrophilic aromatic substitution reactions, and the sulfanyl group in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the amino group and the sulfanyl group could enhance solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research on 1,2,4-triazines, which share structural similarities with the chemical , indicates significant antimicrobial and antitumor properties. A study by Abd El-Moneim et al. (2015) synthesized fused 1,2,4-triazine derivatives and screened them for antimicrobial and antitumor activity. These compounds were primarily synthesized through the reaction of compound 2 with various reagents, leading to a range of derivatives that were then evaluated for their biological activities. The research found that these derivatives exhibit notable antimicrobial and antitumor effects, highlighting the potential of 1,2,4-triazine compounds in therapeutic applications (Abd El-Moneim et al., 2015).

Antioxidant Activities

Another study focused on the preparation of nitrogen heterocycles, including 1,2,4-triazine derivatives, and their evaluation for antioxidant and antitumor activities. This research also highlighted the process of synthesizing these compounds and their characterization through various spectroscopic methods. The biological activity studies indicated that these compounds possess antioxidant properties, which could be beneficial in combating oxidative stress related to various diseases and conditions (El-Moneim et al., 2011).

Antiviral Properties

Further investigations into the vibrational spectroscopic signatures of related compounds have provided insights into their antiviral properties. A study by Jenepha Mary et al. (2022) characterized an antiviral active molecule through Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. This study's findings contribute to understanding the structural and electronic properties that may underlie the antiviral activity of similar compounds (Jenepha Mary et al., 2022).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-6-8-14(9-7-13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)10-12-4-2-1-3-5-12/h1-9H,10-11,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHGUXJELMTBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

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